2,6-Difluoro-3-(trifluoromethyl)aniline

Catalog No.
S13658001
CAS No.
M.F
C7H4F5N
M. Wt
197.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluoro-3-(trifluoromethyl)aniline

Product Name

2,6-Difluoro-3-(trifluoromethyl)aniline

IUPAC Name

2,6-difluoro-3-(trifluoromethyl)aniline

Molecular Formula

C7H4F5N

Molecular Weight

197.10 g/mol

InChI

InChI=1S/C7H4F5N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2

InChI Key

UNSGIEMHJDQDKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)N)F

2,6-Difluoro-3-(trifluoromethyl)aniline is an aromatic amine characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring and a trifluoromethyl group at the 3 position. Its molecular formula is C7H4F5NC_7H_4F_5N, and it has a molecular weight of approximately 201.1 g/mol. The unique arrangement of substituents imparts distinctive chemical properties, making it valuable in various applications, particularly in pharmaceuticals and materials science.

, including:

  • Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions due to the electron-withdrawing effects of the trifluoromethyl and fluorine groups.
  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction: The nitro derivatives can be reduced to form amines.
  • Oxidation: The compound can be oxidized to yield nitro or other functional derivatives.

These reactions are influenced by the electronic properties imparted by the fluorine atoms and the trifluoromethyl group.

Research indicates that 2,6-difluoro-3-(trifluoromethyl)aniline exhibits significant biological activity. Compounds with similar structures often show enhanced antimicrobial and anticancer properties due to increased metabolic stability and bioavailability. Interaction studies suggest that this compound may interact with various biological targets, making it a candidate for therapeutic applications.

The synthesis of 2,6-difluoro-3-(trifluoromethyl)aniline typically involves several key steps:

  • Starting Materials: The synthesis often begins with commercially available fluorinated anilines or substituted benzoyl chlorides.
  • Reagents: Common reagents include triethylamine as a base and organic solvents like dichloromethane or acetonitrile.
  • Reaction Conditions: The reaction is usually carried out under controlled temperatures (often low) to maximize yield and minimize impurities.

For instance, one method involves reacting 2,6-difluorobenzoyl chloride with 4-(trifluoromethyl)aniline in the presence of a base at low temperatures to yield the desired product.

2,6-Difluoro-3-(trifluoromethyl)aniline finds applications in various fields:

  • Pharmaceuticals: Its unique structure allows it to be used as a building block in drug development, particularly for compounds targeting cancer cells.
  • Materials Science: It is utilized in the production of advanced materials due to its chemical stability.
  • Agricultural Chemicals: The compound may also have potential uses in agrochemicals due to its biological activity.

Interaction studies focus on how 2,6-difluoro-3-(trifluoromethyl)aniline reacts with biological targets. These studies are crucial for evaluating its suitability for therapeutic applications. Techniques such as molecular docking simulations are employed to predict binding affinities with various enzymes and receptors, providing insights into its potential efficacy as a pharmaceutical agent.

Several compounds share structural similarities with 2,6-difluoro-3-(trifluoromethyl)aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4-Difluoro-3-(trifluoromethyl)anilineTwo fluorine atoms at positions 2 and 4Different positions of fluorine atoms alter electronic properties
3-(Trifluoromethyl)anilineContains only one trifluoromethyl groupLacks additional fluorination at positions 2 and 6
3,5-Difluoro-4-(trifluoromethyl)anilineFluorine atoms at different positionsDifferent reactivity due to varied substitution pattern

The uniqueness of 2,6-difluoro-3-(trifluoromethyl)aniline lies in its specific arrangement of fluorine atoms and trifluoromethyl group, which imparts distinct electronic properties that influence its reactivity and interactions with biological targets. This configuration makes it particularly valuable in specialized applications across multiple scientific fields .

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

197.02638994 g/mol

Monoisotopic Mass

197.02638994 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types